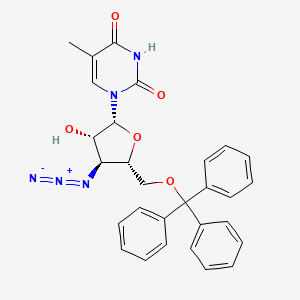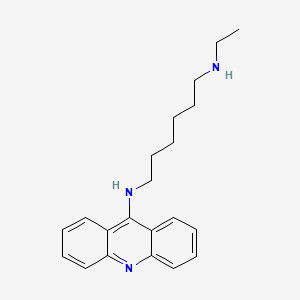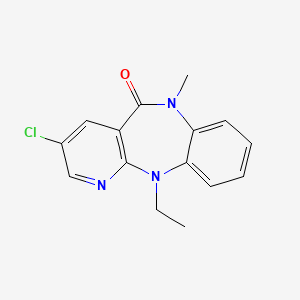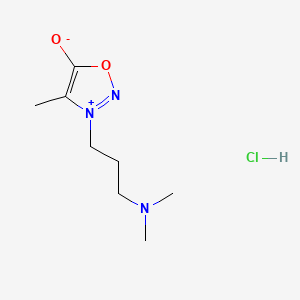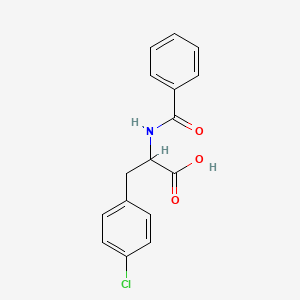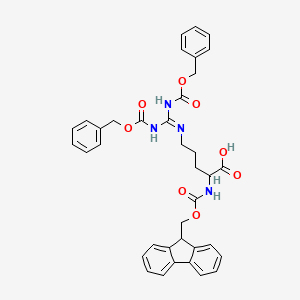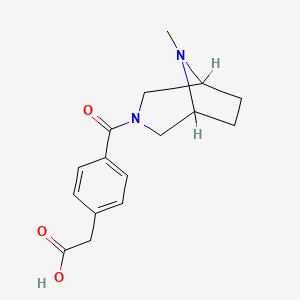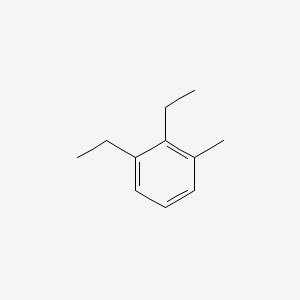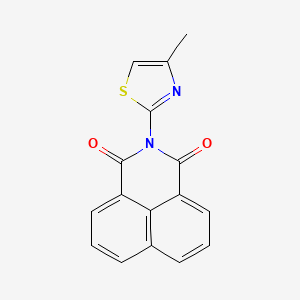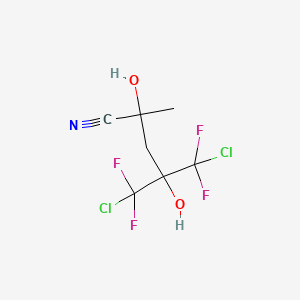
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt is a complex organic compound with the molecular formula C₃₂H₂₁N. This compound is characterized by its unique structure, which includes a cyclopenta-1,3-dienide ring, a diphenyl group, a pyridinium ion, and a naphtha-1,8-diyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta-1,3-dienide ring, followed by the introduction of the diphenyl and pyridinium groups. The final step involves the incorporation of the naphtha-1,8-diyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with altered chemical properties .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Wirkmechanismus
The mechanism of action of Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyclopenta-1,3-dienide derivatives and pyridinium salts, such as:
- Cyclopenta-1,3-dienide, 4-diphenyl-5-pyridinium-2,3-(naphtha-1,8-diyl)-, inner salt analogs with different substituents.
- Pyridinium salts with varying aromatic groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
57539-71-6 |
|---|---|
Molekularformel |
C32H21N |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
1-(7,9-diphenylcyclopenta[a]acenaphthylen-8-id-8-yl)pyridin-1-ium |
InChI |
InChI=1S/C32H21N/c1-4-12-23(13-5-1)28-30-25-18-10-16-22-17-11-19-26(27(22)25)31(30)29(24-14-6-2-7-15-24)32(28)33-20-8-3-9-21-33/h1-21H |
InChI-Schlüssel |
KDVUSODTVKKSTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C([C-]2[N+]6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
